molecular formula C11H9BrN2 B13205722 5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine

5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine

Cat. No.: B13205722
M. Wt: 249.11 g/mol
InChI Key: LZAUNWDUWGNKHO-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a pyridin-3-yl group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with arylboronic acids . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. The process is optimized for higher yields and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling with arylboronic acids yields biaryl compounds, while nucleophilic substitution with amines produces aminopyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(pyridin-3-yl)pyridine involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a pyridin-3-yl group makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

5-bromo-4-methyl-2-pyridin-3-ylpyridine

InChI

InChI=1S/C11H9BrN2/c1-8-5-11(14-7-10(8)12)9-3-2-4-13-6-9/h2-7H,1H3

InChI Key

LZAUNWDUWGNKHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CN=CC=C2

Origin of Product

United States

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